(4S)-1-Fmoc-4-benzyloxy-D-proline

Description

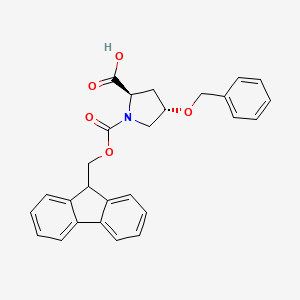

(4S)-1-Fmoc-4-benzyloxy-D-proline is a synthetic proline derivative widely used in peptide synthesis. The compound features two critical functional groups:

- Fmoc (9-fluorenylmethyloxycarbonyl) protection at the amino group (N-terminus), which is base-labile and removable under mild basic conditions (e.g., piperidine).

- Benzyloxy group at the 4-position of the proline ring, serving as a protective group for hydroxyl functionality. This group is stable under acidic and basic conditions but cleavable via hydrogenolysis (H₂/Pd-C).

The D-configuration of the proline backbone distinguishes it from naturally occurring L-proline, enabling unique conformational control in peptides, such as inducing β-turn structures or enhancing metabolic stability . Its molecular weight is approximately 429.46 g/mol (based on analogous structures in ).

Properties

IUPAC Name |

(2R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylmethoxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO5/c29-26(30)25-14-19(32-16-18-8-2-1-3-9-18)15-28(25)27(31)33-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24-25H,14-17H2,(H,29,30)/t19-,25+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGFMHBUVVWZBFT-UQBPGWFLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4S)-1-Fmoc-4-benzyloxy-D-proline typically involves the following steps:

Protection of the amino group: The amino group of D-proline is protected using the Fmoc group. This is usually achieved by reacting D-proline with Fmoc-Cl in the presence of a base such as sodium carbonate.

Introduction of the benzyloxy group: The hydroxyl group at the 4th position is converted to a benzyloxy group. This can be done through a nucleophilic substitution reaction using benzyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using automated synthesis equipment to ensure consistency and efficiency.

Types of Reactions:

Oxidation: The benzyloxy group can undergo oxidation to form a benzoic acid derivative.

Reduction: The Fmoc group can be removed through hydrogenation, yielding the free amine.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Benzyl bromide and a base such as potassium carbonate.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Free amine derivatives.

Substitution: Various substituted proline derivatives.

Scientific Research Applications

Chemical Synthesis

Role as an Intermediate:

(4S)-1-Fmoc-4-benzyloxy-D-proline serves as a vital intermediate in the synthesis of complex organic molecules. It is particularly useful in peptide synthesis due to its ability to undergo selective reactions while maintaining stability under various conditions. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group allows for easy deprotection, facilitating the construction of peptide chains with high fidelity.

Synthetic Routes:

The synthesis typically involves:

- Protecting the amino group with the Fmoc group.

- Introducing the benzyloxy group via nucleophilic substitution reactions.

This process enables the compound to be utilized in diverse synthetic pathways, enhancing its utility in organic chemistry .

Biological Applications

Peptide Synthesis:

In biological research, this compound is employed as a building block for synthesizing peptides and proteins. Its structural characteristics contribute to the folding and stability of peptides, making it an ideal candidate for studies related to protein interactions and functions .

Drug Development:

The compound has been investigated for its potential role in drug development. Specifically, it can be utilized in creating proline-rich peptides that demonstrate therapeutic effects. These peptides are of particular interest in treating conditions such as cancer and metabolic disorders due to their ability to modulate biological pathways .

Medicinal Chemistry

Therapeutic Potential:

Research indicates that derivatives of this compound may exhibit significant biological activity. For example, studies have shown that compounds incorporating this moiety can selectively activate peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating metabolism and inflammation . This selectivity opens avenues for developing drugs targeting metabolic syndromes and inflammatory diseases.

Case Studies:

Recent studies have highlighted the efficacy of analogs derived from this compound in preclinical models. For instance, a study demonstrated that specific derivatives exhibited submicromolar activity against targets relevant to diabetic retinopathy, showcasing their potential for therapeutic use .

Mechanism of Action

The mechanism of action of (4S)-1-Fmoc-4-benzyloxy-D-proline largely depends on its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The benzyloxy group can participate in various chemical reactions, allowing for the introduction of additional functional groups. These modifications can influence the compound’s interaction with molecular targets, such as enzymes and receptors, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 4-Position

The 4-position substituent significantly impacts reactivity, protection strategies, and peptide conformation. Key comparisons include:

(2S,4S)-4-Methoxy-Fmoc-proline

(4S)-Fmoc-4-phenoxy-D-proline

- Substituent: Phenoxy (-OPh).

- Molecular Weight : 429.46 g/mol ().

- Key Differences: Phenoxy is electron-withdrawing, reducing the electron density of the proline ring compared to benzyloxy.

- Applications : Suitable for peptides where electronic effects dominate over steric considerations.

Boc-D-Pro(4-NHFmoc)-OH

- Substituent: Fmoc-protected amino (-NHFmoc).

- Molecular Weight : 452.51 g/mol ().

- Key Differences: Amino group introduces hydrogen-bonding capability, influencing peptide tertiary structure. Dual protection (Boc at N-terminus, Fmoc at 4-position) enables orthogonal deprotection strategies.

- Applications : Ideal for introducing secondary functionalization (e.g., glycosylation) in peptide chains.

(4R)-1-Fmoc-4-isobutoxy-L-proline

Stereochemical and Protecting Group Variations

(4S)-4-N-Fmoc-amino-1-Boc-L-proline

- Protection : Boc (tert-butoxycarbonyl) at N-terminus, Fmoc at 4-position.

- Stereochemistry : L-proline.

- Key Differences :

(4R)-1-Fmoc-4-(allyloxycarbonylamino)-L-proline

Data Table: Structural and Functional Comparison

Biological Activity

(4S)-1-Fmoc-4-benzyloxy-D-proline is a modified proline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its role in peptide synthesis and its influence on protein-protein interactions (PPIs), particularly in the context of neuropharmacology and cancer research.

Chemical Structure

The structure of this compound incorporates a benzyloxy group at the 4-position of the proline ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus. This configuration enhances its stability and solubility, making it suitable for various biological applications.

1. Antitumor Activity

Research indicates that proline derivatives, including this compound, can modulate the activity of signaling pathways involved in tumor progression. Proline analogs have been implicated in the inhibition of Stat3, a transcription factor associated with several cancers. Inhibition of Stat3 leads to apoptosis in tumor cells, suggesting that this compound may have potential as an antitumor agent .

2. Neuropharmacological Effects

Studies have demonstrated that compounds similar to this compound can affect neuronal excitability by modulating sodium channels, specifically Na v1.6. Disruption of the FGF14:Na v1.6 protein complex has been linked to neuropsychiatric disorders such as schizophrenia and depression. The ability of this compound to influence these interactions positions it as a candidate for developing neurotherapeutics targeting excitability-related disorders .

Case Study 1: Inhibition of Stat3

A study explored the effects of various proline derivatives on Stat3 activation in cancer cell lines. The results indicated that compounds with structural similarities to this compound significantly reduced Stat3 phosphorylation, leading to decreased cell proliferation and increased apoptosis rates. This highlights the compound's potential role in cancer therapeutics.

Case Study 2: Modulation of Neuronal Excitability

In another study, researchers evaluated the impact of this compound on Na v1.6 channel currents in neuronal cultures. The compound was found to alter channel kinetics, suggesting a mechanism through which it could modulate neuronal excitability and potentially alleviate symptoms associated with neuropsychiatric disorders.

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.